An In-Depth Technical Guide to 8,9-Dichloro-1,2,3,4-tetrahydroacridine: A Predictive and Investigative Profile
An In-Depth Technical Guide to 8,9-Dichloro-1,2,3,4-tetrahydroacridine: A Predictive and Investigative Profile
Executive Summary: The tetrahydroacridine scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs targeting neurodegenerative diseases and cancer. Halogenation of this scaffold is a key strategy for modulating physicochemical properties and biological activity. This guide focuses on the specific, yet sparsely documented, derivative: 8,9-Dichloro-1,2,3,4-tetrahydroacridine. Due to the absence of extensive literature on this precise isomer, this document adopts a predictive and investigative approach. By synthesizing data from its structural analogs, particularly the parent 9-chloro-1,2,3,4-tetrahydroacridine and the 6,9-dichloro isomer, we construct a comprehensive technical profile. This guide provides postulated physicochemical properties, a proposed synthetic route, expected analytical characteristics, and hypothesized biological activities, offering a foundational resource for researchers initiating studies on this compound.
The Tetrahydroacridine Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroacridine ring system is a tricyclic heterocyclic structure that has proven to be remarkably versatile in the development of therapeutic agents. Its partially saturated cyclohexane ring fused to the planar acridine system imparts a unique conformational character. The most notable drug derived from this scaffold is Tacrine, the first centrally-acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.
The parent acridine structure is a well-known DNA intercalator, a property leveraged in developing anticancer agents.[1][2] The addition of a chlorine atom at the 9-position, creating 9-chloroacridine derivatives, serves as a crucial synthetic handle and an activity modulator.[1][2] These compounds are key intermediates for synthesizing a wide range of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1] The tetrahydro- variant of this scaffold often retains biological potential while altering properties like solubility and receptor binding. Tetrahydroacridines have been explored for their ability to inhibit topoisomerase enzymes and block DNA transcription, making them valuable in oncology research.[3][4]
Chemical Identity and Structure
8,9-Dichloro-1,2,3,4-tetrahydroacridine is a specific dichlorinated derivative of the tetrahydroacridine core. Its precise structure dictates its steric and electronic properties, which in turn influence its reactivity and biological interactions.
Caption: 2D Chemical Structure of 8,9-Dichloro-1,2,3,4-tetrahydroacridine.
Structural Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 8,9-dichloro-1,2,3,4-tetrahydroacridine | PubChem |
| Molecular Formula | C₁₃H₁₁Cl₂N | [5] |
| Molecular Weight | 252.14 g/mol | [6][7] |
| Monoisotopic Mass | 251.02686 Da | [5] |
| CAS Number | Not Found | - |
| InChI | InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2 | [5] |
| SMILES | C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl | [5] |
| Predicted XlogP | 4.6 | [5][7] |
Note on Isomerism: It is critical to distinguish this compound from its more frequently documented isomer, 6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS: 5396-25-8) .[6][8] Positional differences of the chlorine atoms on the aromatic ring will significantly impact electronic distribution, steric hindrance, and ultimately, biological target interactions.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow solid | Based on the appearance of related compounds like 6,9-dichloro-1,2,3,4-tetrahydroacridine.[8] |
| Melting Point | 75-85 °C (estimated) | The related 6,9-dichloro isomer melts at 77-79 °C.[6] Positional changes may slightly alter crystal lattice packing and thus the melting point. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water. | The high predicted XlogP of 4.6 indicates significant lipophilicity.[5][7] Dichloro-substitution generally enhances lipophilicity compared to the parent structure.[8] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and prolonged light exposure. | Acridine scaffolds are generally stable. Recommended storage is in a cool, dark, and dry place under an inert atmosphere. |
Proposed Synthesis and Purification
While a specific protocol for the 8,9-dichloro isomer is not published, a plausible synthetic route can be designed based on established methodologies for constructing the tetrahydroacridine core, such as the Bernthsen acridine synthesis or a Friedländer-type condensation. The key is the selection of an appropriately substituted aniline precursor.
Caption: Proposed synthetic workflow for 8,9-Dichloro-1,2,3,4-tetrahydroacridine.
Experimental Protocol 1: Proposed Synthesis
This is a hypothetical protocol and requires laboratory optimization and safety assessment.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloroaniline (1.0 eq) and cyclohexanone (1.2 eq).
-
Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) (1.5 eq), or a Brønsted acid like polyphosphoric acid (PPA) to the mixture. The choice of acid is critical; Lewis acids often facilitate the initial condensation, while strong Brønsted acids promote the subsequent dehydrative cyclization.
-
Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The reaction is expected to take 4-8 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated ammonium hydroxide solution to a pH of 9-10. This neutralizes the acid and precipitates the crude product.
-
Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). The polarity gradient is chosen to first elute non-polar impurities, followed by the product, which is expected to be moderately polar.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 8,9-Dichloro-1,2,3,4-tetrahydroacridine.
Analytical Characterization: Expected Spectroscopic Signatures
Full characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
The predicted mass spectrum provides key information for identifying the molecular ion peak.
| Adduct | Predicted m/z |
| [M]⁺ | 251.02631 |
| [M+H]⁺ | 252.03414 |
| [M+Na]⁺ | 274.01608 |
| Source:[5][7] |
The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, showing prominent M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts (δ) are predicted and given in ppm. They are highly dependent on the solvent used.[9][10][11]
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Expect three signals. The protons on the dichlorinated ring will appear as a complex multiplet system. The positioning of the chlorines at C8 and C9 will result in distinct splitting patterns and downfield shifts for adjacent protons compared to the unsubstituted ring.
-
Aliphatic Region (δ 1.5-3.5 ppm): Expect four signals corresponding to the four methylene (-CH₂-) groups of the tetrahydro- ring. The two protons at the benzylic position (C4) and the two adjacent to the nitrogen (C1) will be the most downfield, likely appearing as complex multiplets around δ 2.5-3.5 ppm. The other two methylene groups (C2, C3) will be further upfield, around δ 1.5-2.5 ppm.
-
-
¹³C NMR:
-
Aromatic Region (δ 110-150 ppm): Expect eight signals for the aromatic carbons. The carbons directly bonded to the chlorine atoms (C8, C9) will be significantly shifted. The quaternary carbons involved in ring fusion will also be present in this region.
-
Aliphatic Region (δ 20-40 ppm): Expect four signals for the four sp³-hybridized carbons of the saturated ring.
-
Infrared (IR) Spectroscopy
The IR spectrum would be used to confirm the presence of key functional groups.
-
~3050-3000 cm⁻¹: C-H stretching (aromatic)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic)
-
~1620-1580 cm⁻¹: C=N and C=C stretching (characteristic of the acridine system)
-
~850-750 cm⁻¹: C-Cl stretching
Postulated Biological Activity and Mechanism of Action
No biological data exists for 8,9-Dichloro-1,2,3,4-tetrahydroacridine. However, based on its structural similarity to known active compounds, we can formulate testable hypotheses.
Hypothesis 1: Anticancer Activity via DNA Intercalation and Topoisomerase Inhibition
The planar aromatic portion of the molecule is a classic pharmacophore for DNA intercalation.[1][2] By inserting itself between DNA base pairs, the compound could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many acridine derivatives inhibit topoisomerase I and II, enzymes essential for managing DNA topology during cellular processes.[3][4]
Caption: Postulated mechanism involving DNA intercalation and topoisomerase inhibition.
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed cancer cell lines (e.g., HepG2 liver cancer, as related compounds show activity here) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of 8,9-Dichloro-1,2,3,4-tetrahydroacridine in DMSO and then dilute in culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothesis 2: Neurological Activity
Given that the parent compound, 1,2,3,4-tetrahydroacridine (THA), is a known acetylcholinesterase (AChE) inhibitor and modulator of glutamatergic receptors, it is plausible that the 8,9-dichloro derivative could possess similar activities.[13] The chlorine substituents could alter the binding affinity and selectivity for AChE or other neuronal receptors.
Safety and Handling
-
Hazard Class: While not specifically classified, as a chlorinated aromatic amine derivative with potential DNA-intercalating properties, it should be handled as a potential mutagen and irritant. Analogs like 9-chloro-1,2,3,4-tetrahydroacridine are classified as toxic if swallowed and causing serious eye irritation.[14]
-
Personal Protective Equipment (PPE): Always use a certified fume hood, chemical-resistant gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
8,9-Dichloro-1,2,3,4-tetrahydroacridine represents an unexplored molecule within a pharmacologically significant class of compounds. This guide provides a robust, albeit predictive, framework for initiating research. The immediate priorities for future work are clear:
-
Develop and Validate a Synthetic Route: The proposed synthesis must be experimentally verified and optimized.
-
Complete Analytical Characterization: Full structural confirmation using NMR, MS, IR, and potentially X-ray crystallography is essential.
-
Systematic Biological Screening: The hypothesized anticancer and neurological activities should be tested using a panel of relevant in vitro assays, followed by mechanistic studies if activity is confirmed.
By filling these knowledge gaps, the scientific community can determine whether 8,9-Dichloro-1,2,3,4-tetrahydroacridine holds therapeutic promise or serves as a valuable tool for chemical biology.
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